3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide
Description
3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C15H12Cl3NO2. It is known for its unique structure, which includes an ethoxy group attached to a benzamide backbone, along with three chlorine atoms positioned on the phenyl ring. This compound is often utilized in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-2-21-10-5-3-4-9(6-10)15(20)19-14-8-12(17)11(16)7-13(14)18/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHZLGQMZCONDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with ethyl 4-ethoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired benzamide compound through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or partially reduced compounds.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways, modulating biological processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- 3,4-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide
- 2-methyl-N-(2,4,5-trichlorophenyl)benzamide
Uniqueness
3-ethoxy-N-(2,4,5-trichlorophenyl)benzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
